1-Cyclopropyl-3-(3,4-dimethylphenyl)urea
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Overview
Description
1-Cyclopropyl-3-(3,4-dimethylphenyl)urea is an organic compound with the molecular formula C12H16N2O. It is characterized by the presence of a cyclopropyl group and a dimethylphenyl group attached to a urea moiety.
Preparation Methods
The synthesis of 1-Cyclopropyl-3-(3,4-dimethylphenyl)urea typically involves the reaction of cyclopropylamine with 3,4-dimethylphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Cyclopropylamine+3,4-Dimethylphenyl isocyanate→this compound
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and purification techniques to obtain high-purity products .
Chemical Reactions Analysis
1-Cyclopropyl-3-(3,4-dimethylphenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically targets the cyclopropyl group, leading to the formation of cyclopropanone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride. These reactions may reduce the urea moiety to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring.
Scientific Research Applications
1-Cyclopropyl-3-(3,4-dimethylphenyl)urea has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-3-(3,4-dimethylphenyl)urea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subjects of ongoing research, with studies focusing on its potential therapeutic applications .
Comparison with Similar Compounds
1-Cyclopropyl-3-(3,4-dimethylphenyl)urea can be compared with other similar compounds, such as:
1-Cyclopropyl-3-(4-methoxyphenyl)urea: This compound has a methoxy group instead of dimethyl groups on the phenyl ring, leading to different chemical and biological properties.
1-Cyclopropyl-3-(2,6-dimethylphenyl)urea: The position of the dimethyl groups on the phenyl ring differs, which can affect the compound’s reactivity and interactions.
Properties
IUPAC Name |
1-cyclopropyl-3-(3,4-dimethylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-8-3-4-11(7-9(8)2)14-12(15)13-10-5-6-10/h3-4,7,10H,5-6H2,1-2H3,(H2,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYSLELBIYRKEBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2CC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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